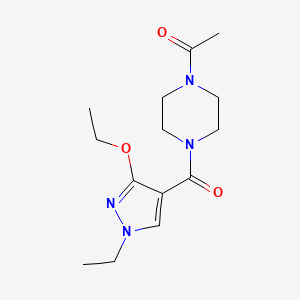
1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H22N4O3 and its molecular weight is 294.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrazole Ring : The pyrazole core is synthesized by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions.
- Ethylation and Ethoxylation : The pyrazole derivative undergoes ethylation using ethyl iodide and ethoxylation with sodium ethoxide.
- Coupling with Piperazine : The resultant compound is coupled with piperazine using coupling reagents like EDCI in the presence of a base such as triethylamine.
These steps yield the target compound, which can then be purified for biological testing.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Various studies have demonstrated their ability to inhibit the growth of multiple cancer cell lines, including:
| Cancer Type | Cell Line | Activity Observed |
|---|---|---|
| Lung Cancer | A549 | Significant inhibition |
| Breast Cancer | MDA-MB-231 | Antiproliferative effects |
| Colorectal Cancer | HCT116 | Reduced cell viability |
| Renal Cancer | 786-O | Growth inhibition |
The mechanism of action often involves the inhibition of key enzymes and pathways related to tumor growth, including topoisomerase II and EGFR .
Anti-inflammatory Effects
In addition to anticancer properties, compounds similar to this compound have been studied for their anti-inflammatory effects. Notably, they have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For example:
| Compound | IC50 (μg/mL) | Reference Drug (Diclofenac) |
|---|---|---|
| Compound A | 60.56 | 54.65 |
| Compound B | 57.24 | 54.65 |
These compounds demonstrate comparable or superior anti-inflammatory activity compared to traditional NSAIDs .
The biological activity of this compound can be attributed to its structural features that allow interaction with various molecular targets:
- Enzyme Inhibition : The pyrazole ring can bind to active sites on enzymes, inhibiting their function.
- Receptor Modulation : The compound may interact with receptors involved in inflammatory pathways, leading to reduced signaling for inflammation and tumor growth.
- Cell Cycle Arrest : Studies suggest that certain pyrazole derivatives can induce cell cycle arrest in cancer cells, preventing proliferation.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Study on Lung Cancer : A study demonstrated that a derivative similar to this compound significantly inhibited tumor growth in xenograft models of lung cancer.
- Anti-inflammatory Evaluation : Another study showed that a related compound effectively reduced edema in animal models, confirming its potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
1-[4-(3-ethoxy-1-ethylpyrazole-4-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-4-18-10-12(13(15-18)21-5-2)14(20)17-8-6-16(7-9-17)11(3)19/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEDCKQSGAKJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














